molecular formula C22H29NO4 B3510936 N-benzyl-3,4,5-triethoxy-N-ethylbenzamide

N-benzyl-3,4,5-triethoxy-N-ethylbenzamide

Cat. No.: B3510936
M. Wt: 371.5 g/mol
InChI Key: GOPIENWNCKIXEW-UHFFFAOYSA-N
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Description

N-benzyl-3,4,5-triethoxy-N-ethylbenzamide is an organic compound with the molecular formula C22H29NO4 This compound is characterized by its benzamide structure, which includes benzyl and ethyl groups attached to the nitrogen atom, and three ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4,5-triethoxy-N-ethylbenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with benzylamine and ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4,5-triethoxy-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Products may include 3,4,5-triethoxybenzoic acid or its derivatives.

    Reduction: Products may include N-benzyl-3,4,5-triethoxy-N-ethylamine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N-benzyl-3,4,5-triethoxy-N-ethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3,4,5-triethoxy-N-ethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific biological pathway involved. The ethoxy groups and benzylamine moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    N-methyl-3,4,5-triethoxybenzamide: Similar structure but with a methyl group instead of a benzyl group.

    N-allyl-3,4,5-triethoxybenzamide: Similar structure but with an allyl group instead of a benzyl group.

Uniqueness

N-benzyl-3,4,5-triethoxy-N-ethylbenzamide is unique due to the presence of both benzyl and ethyl groups attached to the nitrogen atom, along with three ethoxy groups on the benzene ring. This combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-benzyl-3,4,5-triethoxy-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-5-23(16-17-12-10-9-11-13-17)22(24)18-14-19(25-6-2)21(27-8-4)20(15-18)26-7-3/h9-15H,5-8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPIENWNCKIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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